Rhodium(III) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Rhodium Nanocrystals

Methods: The synthesis involves the reaction of Rhodium(III) acetylacetonate with appropriate reducing agents under controlled conditions .

Results: The outcome is the formation of Rhodium nanocrystals with controlled size and shape, which exhibit unique physical and chemical properties .

Catalyst for Alkylation Reactions

Summary: Rhodium(III) acetylacetonate serves as an efficient catalyst for various alkylation reactions . This includes the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols .

Methods: The compound is added to the reaction mixture containing the substrates and the alcohol. The reaction is typically carried out under mild conditions .

Results: The use of Rhodium(III) acetylacetonate as a catalyst results in high yields of the alkylated products .

Preparation of Phosphorescent Complexes

Summary: Rhodium(III) acetylacetonate is used to prepare highly phosphorescent complexes for organic light-emitting devices .

Methods: The compound is reacted with appropriate ligands to form the phosphorescent complexes .

Results: The resulting complexes exhibit strong phosphorescence, making them suitable for use in organic light-emitting devices .

Synthesis of Rhodium-Containing Catalysts

Summary: Rhodium(III) acetylacetonate can be used as a precursor for Rhodium-containing catalysts .

Methods: The compound is reacted with other reagents under controlled conditions to form the desired Rhodium-containing catalyst .

Results: The resulting catalysts can be used in various chemical reactions, enhancing their efficiency and selectivity .

Synthesis of Rhodium Nanoparticles

Summary: Rhodium(III) acetylacetonate can be used to synthesize Rhodium nanoparticles .

Methods: The synthesis involves the reaction of Rhodium(III) acetylacetonate with a reducing agent under controlled conditions .

Hydrogenation of Carboxylic Acids

Summary: Rhodium(III) acetylacetonate can serve as a catalyst for the hydrogenation of carboxylic acids .

Methods: The compound is added to a reaction mixture containing the carboxylic acid and hydrogen. The reaction is typically carried out under pressure .

Results: The use of Rhodium(III) acetylacetonate as a catalyst results in the efficient hydrogenation of carboxylic acids .

Synthesis of Rh2P Nanocrystals

Summary: Rhodium(III) acetylacetonate can be used to synthesize Rh2P nanocrystals supported on carbon (Rh2P/C) by a one-step solvothermal method .

Methods: The synthesis involves a direct reaction between Rhodium(III) acetylacetonate and tri-n-octylphosphine (TOP) under solvothermal conditions .

Preparation of Metal Enolate Complexes

Summary: Rhodium(III) acetylacetonate can be used to prepare metal enolate complexes . These complexes are used in a plethora of catalyzed reactions .

Methods: The compound is reacted with other reagents under controlled conditions to form the desired metal enolate complexes .

Results: The resulting complexes have played a significant role in recent years, contributing to the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

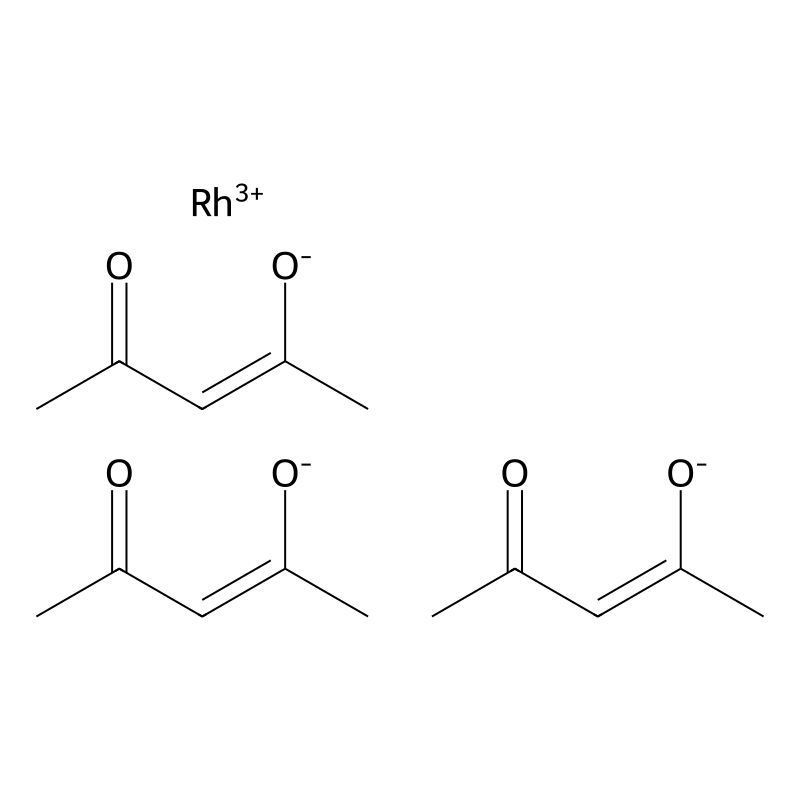

Rhodium(III) acetylacetonate, commonly represented as Rhodium(III) 2,4-pentanedionate or Rh(acac)₃, is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. This compound exhibits D₃ symmetry and is characterized by its bright red color. It is primarily used in various catalytic processes due to its ability to coordinate with different organic substrates, making it an important compound in organometallic chemistry and catalysis.

- Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds.

- Ethanol Steam Reforming: It aids in the conversion of ethanol into hydrogen and carbon dioxide.

- Carbon Monoxide Oxidation: It catalyzes the oxidation of carbon monoxide to carbon dioxide.

- Nitric Oxide Reduction: It plays a role in reducing nitrogen oxides in various reactions.

These reactions highlight its versatility and effectiveness as a catalyst in organic synthesis and environmental applications .

Rhodium(III) acetylacetonate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting rhodium(III) chloride with acetylacetone in an organic solvent such as ethanol or toluene. The reaction typically occurs under reflux conditions.

- Solvothermal Synthesis: This method utilizes high-pressure and high-temperature conditions in a solvent to promote the formation of the complex.

- Microwave-Assisted Synthesis: This technique allows for rapid synthesis under controlled conditions, improving yields and purity.

These methods yield Rhodium(III) acetylacetonate with varying degrees of purity and crystal morphology .

Rhodium(III) acetylacetonate has diverse applications across multiple fields:

- Catalysis: It is widely used in catalytic converters for automotive applications and in organic synthesis for various transformations.

- Material Science: Employed in chemical vapor deposition processes to create thin films of rhodium on substrates.

- Electrochemistry: Utilized in electrochemical studies for its catalytic properties, particularly in fuel cells and sensors .

Rhodium(III) acetylacetonate shares similarities with other metal acetylacetonates, particularly those involving transition metals. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Ruthenium(III) acetylacetonate | Ru(C₅H₇O₂)₃ | Often used in photochemical applications |

| Iridium(III) acetylacetonate | Ir(C₅H₇O₂)₃ | Known for its stability and use in catalysis |

| Platinum(II) acetylacetonate | Pt(C₅H₇O₂)₂ | Utilized primarily in organic synthesis |

Uniqueness of Rhodium(III) Acetylacetonate

Rhodium(III) acetylacetonate is unique due to its specific catalytic properties that allow it to facilitate reactions that involve hydrogenation and oxidation processes efficiently. Its ability to stabilize various oxidation states makes it particularly valuable in both industrial applications and research settings .

Traditional synthesis methods from rhodium salts and acetylacetone

The conventional preparation of rhodium(III) acetylacetonate follows established coordination chemistry principles, primarily utilizing rhodium(III) chloride hydrate as the starting material. The fundamental synthetic approach involves the direct reaction of RhCl₃(H₂O)₃ with acetylacetone under controlled conditions. This method capitalizes on the inherent tendency of acetylacetone to form stable chelate complexes with transition metals through its bidentate oxygen donors.

The preparation process typically begins with the dissolution of rhodium chloride hydrate in an appropriate solvent system. Aqueous solutions of rhodium trichloride hydrate contain multiple species in dynamic equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and various isomers of [RhCl₃(H₂O)₃]. The relative distribution of these species significantly influences the reaction kinetics and final product yield. The traditional synthesis leverages the lability of these aquo-chloro complexes to facilitate ligand substitution with acetylacetonate.

Rhodium trichloride demonstrates remarkable reactivity with acetylacetone, forming the desired rhodium acetylacetonate complex through a ligand exchange mechanism. The reaction proceeds through sequential replacement of chloride and water ligands with acetylacetonate, ultimately yielding the neutral tris(acetylacetonate) complex. This process exhibits favorable thermodynamics due to the chelate effect, wherein the bidentate nature of acetylacetonate provides enhanced stability compared to monodentate ligands.

Industrial and laboratory-scale preparations often employ ethanol or methanol as reaction media, which serve dual purposes as both solvent and mild reducing agent. The alcoholic environment facilitates the dissolution of both starting materials while promoting the desired ligand substitution reactions. Temperature control remains critical, with optimal conditions typically ranging from 60°C to 80°C to ensure complete conversion while preventing decomposition of the acetylacetonate ligands.

Microwave-assisted synthesis and optimization

Microwave-assisted synthesis has emerged as a revolutionary approach for preparing rhodium(III) acetylacetonate and its derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product quality. This methodology exploits the dielectric heating properties of polar molecules to achieve rapid and uniform heating throughout the reaction mixture.

The microwave-assisted preparation of rhodium nanocrystals using rhodium(III) acetylacetonate as a precursor demonstrates the versatility of this synthetic approach. In these processes, rhodium(III) acetylacetonate serves as both the metal source and a relatively stable precursor that can be rapidly reduced under microwave irradiation. The synthesis typically employs tetraethylene glycol as both solvent and reducing agent, with the microwave energy facilitating rapid decomposition and reduction of the rhodium complex.

Optimized microwave protocols achieve remarkable efficiency, with complete synthesis accomplished in as little as 140 seconds of irradiation. The rapid heating characteristic of microwave irradiation promotes homogeneous nucleation and controlled growth, resulting in well-defined nanostructures with narrow size distributions. The acceleration observed in microwave-assisted synthesis stems from enhanced molecular collision frequencies and improved energy transfer efficiency compared to conventional heating methods.

Table 1: Microwave Synthesis Parameters for Rhodium Nanostructures

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Irradiation Time | 120-140 seconds | Controls particle size and morphology |

| Power Level | 300-800 W | Influences nucleation rate |

| Temperature | 80-100°C | Affects reduction kinetics |

| Precursor Concentration | 0.04-0.05 mol/L | Determines final yield |

The microwave methodology offers precise control over reaction parameters, enabling the synthesis of rhodium nanocrystals with specific morphologies including octahedral, cubic, and concave structures. The rapid heating and cooling cycles achievable with microwave irradiation provide unique opportunities for kinetic control that are difficult to replicate with conventional heating methods.

Metathesis reactions with Tl(acac)

Metathesis reactions utilizing thallium acetylacetonate represent an alternative synthetic pathway for preparing rhodium(III) acetylacetonate, particularly valuable when direct synthesis from rhodium salts proves challenging or when higher purity products are required. This approach leverages the high stability and excellent leaving group properties of thallium compounds to drive complete ligand exchange reactions.

The metathesis methodology involves the reaction of rhodium halide complexes with thallium acetylacetonate in suitable organic solvents. The driving force for these reactions stems from the formation of highly stable thallium halide precipitates, which effectively removes halide ions from solution and drives the equilibrium toward complete acetylacetonate substitution. This approach proves particularly advantageous when dealing with rhodium complexes that exhibit limited reactivity toward direct acetylacetone substitution.

Thallium acetylacetonate serves as an excellent acetylacetonate transfer reagent due to its high solubility in organic solvents and the thermodynamic stability of the resulting thallium halide byproducts. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, making it suitable for preparing rhodium acetylacetonate complexes that might decompose under more vigorous reaction conditions.

The metathesis approach offers several distinct advantages, including high yields, excellent product purity, and compatibility with a wide range of rhodium starting materials. The formation of insoluble thallium halide precipitates facilitates product purification through simple filtration, eliminating the need for complex separation procedures. However, the toxicity of thallium compounds necessitates careful handling and appropriate waste disposal protocols.

Role of base in equilibrium shifts during complexation

The role of base addition in rhodium(III) acetylacetonate synthesis represents a critical aspect of reaction optimization and mechanistic understanding. Base addition fundamentally alters the equilibrium position of acetylacetone tautomerization and deprotonation, directly influencing the efficiency of complex formation.

Acetylacetone exists in dynamic equilibrium between keto and enol tautomeric forms, with the enol form predominating in nonpolar solvents and the keto form favored in polar, hydrogen-bonding environments. The equilibrium constant for the keto-to-enol conversion varies significantly with solvent polarity, ranging from 11.7 in the gas phase to 0.23 in water. This tautomeric behavior directly impacts the availability of the chelating enol form required for metal coordination.

Table 2: Acetylacetone Tautomeric Equilibrium Constants

| Solvent | K(keto→enol) | Favored Form |

|---|---|---|

| Gas phase | 11.7 | Enol |

| Cyclohexane | 42 | Enol |

| Toluene | 10 | Enol |

| THF | 7.2 | Enol |

| CDCl₃ | 5.7 | Enol |

| DMSO | 2 | Keto |

| Water | 0.23 | Keto |

Base addition facilitates the removal of protons from acetylacetone, shifting the equilibrium toward the formation of the acetylacetonate anion. This deprotonation step proves essential for efficient chelation, as the anionic form exhibits enhanced nucleophilicity and chelating ability compared to the neutral acetylacetone molecule. The overall reaction can be represented as: M^z+ + z Hacac ⇌ M(acac)z + z H⁺, where base addition drives the equilibrium toward product formation by consuming the liberated protons.

Common bases employed in rhodium acetylacetonate synthesis include sodium hydroxide, potassium hydroxide, and organic bases such as triethylamine. The choice of base depends on the specific reaction conditions and desired product characteristics. Aqueous bases prove effective for water-compatible systems, while organic bases offer advantages in non-aqueous environments where water sensitivity might be a concern.

The chelate effect provides additional thermodynamic driving force for complex formation, as the bidentate acetylacetonate ligand forms more stable complexes than equivalent monodentate ligands. In some cases, the chelate effect proves sufficiently strong that base addition becomes unnecessary, with the ligand exchange proceeding spontaneously upon mixing the rhodium salt with acetylacetone. However, base addition typically accelerates reaction rates and improves yields by maintaining optimal pH conditions throughout the synthesis.

Rhodium(III) acetylacetonate exhibits a well-defined octahedral coordination geometry with distinct D₃ symmetry characteristics [1] [11]. The complex adopts a molecular structure where the central rhodium(III) ion is coordinated by three bidentate acetylacetonate ligands, forming six-membered chelate rings with each ligand [1] [5]. The octahedral coordination environment results from the arrangement of six oxygen atoms from the three acetylacetonate ligands symmetrically positioned around the rhodium center [9].

The D₃ symmetry of the molecule arises from the threefold rotational axis passing through the rhodium center, perpendicular to the plane defined by the three acetylacetonate ligands [1] [11]. This symmetry element significantly influences the electronic and spectroscopic properties of the complex. The molecular structure demonstrates characteristic features of octahedral complexes, where the metal center is equidistant from all six coordinating atoms [9].

Each acetylacetonate ligand coordinates through its two oxygen atoms in a bidentate fashion, creating a stable chelate complex [27]. The coordination geometry exhibits minimal distortion from ideal octahedral symmetry, with bond angles close to 90° between adjacent ligands and 180° between opposite ligands [43]. The threefold symmetry axis allows for the equivalence of all three acetylacetonate ligands in the molecular structure [11].

X-ray crystallography studies of Rh(acac)₃ and derivatives

Single-crystal X-ray diffraction studies have provided comprehensive structural information about rhodium(III) acetylacetonate and its derivatives [7] [20] [43]. Crystallographic investigations reveal that the complex crystallizes in the monoclinic space group P21/c, which is commonly observed for acetylacetonate complexes [32] [33]. The unit cell parameters demonstrate characteristic dimensions with specific lattice constants that accommodate the molecular packing requirements [20].

The electron diffraction structural analysis using advanced instrumentation has confirmed the octahedral coordination geometry with precise bond length and angle measurements [7]. Crystallographic studies show that the rhodium-oxygen bond distances are typically in the range of 2.031 to 2.069 Å, indicating strong coordination bonds between the metal center and the acetylacetonate ligands [20] [43]. The bite angle of the acetylacetonate ligands, defined by the O-Rh-O angle within each chelate ring, measures approximately 88-90°, characteristic of optimal chelation geometry [43].

Table 1: Selected Crystallographic Parameters for Rhodium(III) acetylacetonate Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space Group | C 2/c (monoclinic) | [20] |

| Unit Cell a | 30.358(16) Å | [20] |

| Unit Cell b | 14.838(7) Å | [20] |

| Unit Cell c | 13.156(6) Å | [20] |

| β angle | 105.01(2)° | [20] |

| Rh-O bond length | 2.045-2.069 Å | [20] [43] |

| O-Rh-O bite angle | 88-90° | [43] |

Comparative crystallographic studies of rhodium acetylacetonate derivatives reveal systematic variations in structural parameters depending on the substitution pattern and coordination environment [43] [45]. The molecular packing in the crystal lattice is stabilized by weak intermolecular hydrogen bonding interactions between acetylacetonate ligands of adjacent molecules [20]. Crystal structure refinement parameters typically show excellent agreement between calculated and observed structure factors, with R-factors below 0.05 indicating high-quality structural determinations [20].

NMR spectroscopy: ¹H-¹⁰³Rh coupling and polarization transfer techniques

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic structure and dynamic behavior of rhodium(III) acetylacetonate in solution [10] [11] [29]. The ¹H NMR spectrum exhibits characteristic resonances corresponding to the methyl and methine protons of the acetylacetonate ligands [27]. Due to the D₃ symmetry of the complex, all three acetylacetonate ligands are equivalent, resulting in simplified NMR spectra with distinct signal patterns [11].

Advanced polarization transfer techniques have enabled the detection of ¹⁰³Rh nuclear magnetic resonance signals, which were previously challenging to observe due to the low sensitivity of the rhodium nucleus [10] [11] [29]. Four-bond ¹H-¹⁰³Rh J-coupling constants of approximately 0.39 Hz have been successfully measured, providing direct evidence for through-bond connectivity between protons and the rhodium center [10] [11]. These small coupling constants are exploited for ¹H-enhanced ¹⁰³Rh NMR spectroscopy using sophisticated pulse sequences [29].

Table 2: NMR Spectroscopic Parameters for Rhodium(III) acetylacetonate

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| ¹H chemical shift (CH₃) | ~2.0 ppm | CDCl₃ solution | [27] |

| ¹H chemical shift (CH) | ~5.4 ppm | CDCl₃ solution | [27] |

| ⁴J(¹H-¹⁰³Rh) coupling | 0.39 Hz | Solution state | [10] [11] |

| ¹⁰³Rh T₁ relaxation | Variable with field | Temperature dependent | [10] [29] |

| ²J(¹³C-¹⁰³Rh) coupling | 1.1 Hz | Solution state | [11] |

The ¹⁰³Rh NMR chemical shift of rhodium(III) acetylacetonate serves as the International Union of Pure and Applied Chemistry reference standard for rhodium NMR spectroscopy [10] [26]. Relaxation studies reveal that the ¹⁰³Rh longitudinal relaxation is dominated by the spin-rotation mechanism, with additional contributions from chemical shift anisotropy at high magnetic fields [10] [29]. Temperature-dependent NMR measurements demonstrate the dynamic behavior of the complex in solution, with exchange processes affecting the observed spectra [19].

Polarization transfer experiments using DualPol and refocused INEPT pulse sequences have enhanced the sensitivity of ¹⁰³Rh detection by exploiting the favorable relaxation properties of protons [29]. These techniques enable rapid acquisition of ¹⁰³Rh spectra and facilitate the measurement of relaxation time constants over a range of magnetic field strengths [10] [29].

Computational modeling of electronic structure and bonding

Density functional theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of rhodium(III) acetylacetonate [13] [37] [40]. Computational studies using various exchange-correlation functionals, including B3LYP and PW91, have successfully reproduced experimental structural parameters and spectroscopic properties [13] [40]. The calculated bond lengths and angles show excellent agreement with crystallographic data, validating the computational approaches used [40].

Electronic structure calculations reveal the nature of bonding between rhodium and the acetylacetonate ligands, characterized by significant metal-ligand orbital overlap [37] [39]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the electronic properties and reactivity patterns of the complex [39]. Computational analysis demonstrates that the rhodium d-orbitals participate in both σ and π bonding interactions with the oxygen atoms of the acetylacetonate ligands [37].

Table 3: Computational Electronic Structure Parameters

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO gap | Variable | DFT/B3LYP | [39] |

| Rh-O bond order | ~0.5-0.7 | Natural bond orbital analysis | [37] |

| Partial charge on Rh | +1.2 to +1.5 | Population analysis | [39] |

| Binding energy | Stabilizing | Various DFT methods | [13] [40] |

Molecular dynamics simulations and potential energy surface calculations have explored the conformational flexibility and dynamic behavior of the complex [40]. The rotational barriers around metal-ligand bonds are found to be relatively low, consistent with the fluxional behavior observed in solution NMR studies [19] [40]. Computational investigations of excited states provide understanding of the electronic transitions responsible for the characteristic optical properties of the complex [37].

Relativistic effects have been incorporated into computational models to accurately describe the electronic structure of the heavy rhodium atom [14]. Scalar relativistic calculations show improved agreement with experimental bond lengths compared to non-relativistic approaches [14]. The computational studies also predict vibrational frequencies and infrared absorption bands, facilitating the interpretation of experimental spectra [13] [16].

The mechanistic pathway for ligand substitution in square-planar β-diketonato complexes of rhodium has been extensively investigated through both experimental and computational approaches. Density functional theory calculations have revealed that the substitution of triphenylphosphine for carbon monoxide in rhodium(I) acetylacetonate complexes proceeds through a distinctive two-step mechanism that involves temporary dissociation of the β-diketonato ligand [4] [5].

The substitution process begins with nucleophilic attack by the incoming phosphine ligand, which results in the temporary dissociation of one acetylacetonate oxygen atom and the formation of a square-planar intermediate. This intermediate represents a crucial mechanistic milestone, as it provides the necessary coordination site for the incoming ligand while maintaining the overall structural integrity of the complex. The unexpected course of this reaction can be rationalized by considering the trans influence of the involved ligands, which follows the order: triphenylphosphine > carbon monoxide > acetylacetonate oxygen [4].

Experimental kinetic studies have demonstrated that the substitution reactions exhibit first-order dependence on the concentration of the rhodium complex, with rate constants varying significantly based on the electronic properties of the phosphine ligands. The activation parameters for these reactions range from 35 to 44 kilojoules per mole for enthalpy of activation, with negative entropy changes of -140 to -154 joules per kelvin per mole, providing strong evidence for an associative activation mechanism [6].

The influence of ancillary ligands on substitution dynamics has been systematically studied using rhodium(I) acetylacetonate complexes containing various phosphine ligands. Results indicate that complexes containing less electron-donating ancillary ligands react faster than their counterparts with more electron-donating ligands, demonstrating the critical role of electronic effects in determining reaction rates [7]. Furthermore, the steric properties of ancillary ligands significantly affect both the rate of insertion and the mechanism of subsequent reactions.

Reactivity with Organometallic Reagents (HGeEt₃, HSnPh₃)

The reactivity of rhodium(III) acetylacetonate with organometallic hydrides represents a fundamental transformation in coordination chemistry, leading to the formation of stable rhodium(III) hydride complexes. The monoolefin complex rhodium(acetylacetonate)(cyclooctene)(tricyclohexylphosphine) undergoes oxidative addition with triethylgermanium hydride to produce rhodium(acetylacetonate)hydride(triethylgermanium)(tricyclohexylphosphine) [8].

This oxidative addition reaction proceeds through a well-defined mechanism where the germanium-hydrogen bond adds across the rhodium center, resulting in the formation of a rhodium(III) hydride complex with the germanium fragment occupying a coordination site. The successful formation of this complex demonstrates the ability of rhodium(I) acetylacetonate precursors to undergo oxidative addition while maintaining the integrity of the β-diketonato ligand framework.

Similarly, the reaction with triphenyltin hydride follows an analogous pathway, yielding rhodium(acetylacetonate)hydride(triphenyltin)(tricyclohexylphosphine) [8]. Nuclear magnetic resonance studies have provided detailed insights into the structure and dynamics of these tin-containing complexes, revealing the presence of rhodium-tin-hydrogen three-center bonding interactions. The magnitude of tin-hydrogen coupling constants, ranging from 66 to 106 hertz, indicates that the coordination geometry lies near the borderline between oxidative addition products and three-center bonding arrangements [9].

The formation of these hydride complexes has been confirmed through comprehensive spectroscopic analysis, including multinuclear nuclear magnetic resonance spectroscopy and mass spectrometry. The rhodium-hydride stretching frequency appears at 1986 inverse centimeters in infrared spectra, providing direct evidence for the rhodium-hydrogen bond formation [10]. Temperature-dependent nuclear magnetic resonance studies have revealed dynamic behavior in solution, with evidence for reversible ligand dissociation processes at elevated temperatures.

Formation of Hydride and Alkenyl Intermediates

The transformation of rhodium hydride complexes into alkenyl derivatives represents a crucial step in understanding the catalytic potential of rhodium(III) acetylacetonate systems. Treatment of rhodium(acetylacetonate)hydride(triethylgermanium)(tricyclohexylphosphine) with terminal alkynes such as methyl propiolate and phenylacetylene results in the formation of rhodium(acetylacetonate)alkenyl complexes through migratory insertion of the alkyne into the rhodium-hydride bond [8].

The insertion process exhibits remarkable regioselectivity, with the alkyne inserting in a manner that places the germanium substituent at the β-position of the resulting alkenyl ligand. X-ray crystallographic analysis of the methyl propiolate insertion product reveals that the coordination geometry around the rhodium center remains approximately square-planar, with the alkenyl ligand disposed perpendicular to the coordination plane [8]. This geometric arrangement is consistent with the preservation of the β-diketonato chelate structure throughout the insertion process.

The mechanism of alkenyl formation involves initial coordination of the alkyne to the rhodium center, followed by migratory insertion of the coordinated alkyne into the rhodium-hydride bond. Density functional theory calculations have provided detailed insights into the energetics of this process, revealing that the insertion step is thermodynamically favored and kinetically accessible under mild conditions [11]. The regioselectivity observed in these reactions can be attributed to the steric and electronic properties of the organometallic substituents, which direct the insertion to occur in a specific orientation.

Similar reactivity patterns have been observed with triphenyltin hydride-derived complexes, where treatment with various alkynes leads to the formation of corresponding alkenyl derivatives. The triphenyltin-substituted alkenyl complexes exhibit E-geometry exclusively, indicating high stereoselectivity in the insertion process [8]. This stereochemical outcome can be rationalized by considering the steric requirements of the triphenyltin group, which favors the formation of the less congested E-isomer.

Influence of Ancillary Ligands (PCy₃, SnPh₃) on Reactivity

The nature of ancillary ligands plays a pivotal role in determining the reactivity patterns and stability of rhodium(III) acetylacetonate complexes. Tricyclohexylphosphine, as a bulky and electron-rich phosphine ligand, significantly influences both the electronic properties of the rhodium center and the steric environment around the metal [12]. Comparative studies have demonstrated that complexes containing tricyclohexylphosphine exhibit enhanced reactivity toward oxidative addition reactions compared to their triphenylphosphine analogues.

The electronic effects of tricyclohexylphosphine can be quantified using the concept of ligand electrochemical parameters, where the electron-donating ability of tricyclohexylphosphine (EL = 0.45 volts) is significantly higher than that of triphenylphosphine (EL = 0.39 volts) [13]. This increased electron density at the rhodium center facilitates oxidative addition reactions and stabilizes higher oxidation state products. The enhanced reactivity is particularly evident in catalytic applications, where tricyclohexylphosphine-containing complexes demonstrate superior performance in hydrosilylation and related transformations.

Steric effects of tricyclohexylphosphine are equally important in determining reactivity patterns. The large cone angle of tricyclohexylphosphine (170 degrees) compared to triphenylphosphine (145 degrees) creates a more congested coordination environment that can influence the approach of substrate molecules and the stability of intermediates [14]. This steric congestion has been shown to affect the kinetics of ligand substitution reactions, with bulkier ligands generally leading to slower substitution rates due to increased activation barriers.

The influence of triphenyltin as an ancillary ligand introduces additional complexity to the coordination chemistry of rhodium acetylacetonate systems. Nuclear magnetic resonance studies have revealed that triphenyltin exhibits hemilabile coordination behavior, with the tin center capable of forming weak secondary interactions with the rhodium center [9]. These interactions can influence the overall geometry and reactivity of the complex, particularly in reactions involving substrate coordination.

The trans influence of triphenyltin has been systematically studied through analysis of nuclear magnetic resonance coupling constants and chemical shifts. Phosphorus-tin coupling constants provide direct evidence for the electronic communication between these ligands, with trans-positioned ligands exhibiting coupling constants approximately one order of magnitude larger than cis-positioned counterparts [9]. This electronic communication significantly affects the reactivity of ligands positioned trans to the tin center, with implications for catalytic applications.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (86.36%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard